molecular formula C13H14ClN3O2 B2947429 3-(4-Chlorobenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione CAS No. 1514483-74-9

3-(4-Chlorobenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Cat. No. B2947429
M. Wt: 279.72
InChI Key: WOBVAXIGPXLMIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as bicyclo[3.3.1]nonanes, has been explored in various studies . These studies discuss several synthetic routes for the construction of these compounds, which could potentially be applied to the synthesis of “3-(4-Chlorobenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione”.


Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied . For instance, the reactivity of derivatives of bicyclo[3.3.1]nonane-2,4-dione has been explored in the context of their use in asymmetric catalysis or as potent anticancer entities .

Scientific Research Applications

Antimicrobial and Detoxification Applications

A novel N-halamine precursor closely related to the compound of interest was synthesized and bonded onto cotton fabrics for antimicrobial and detoxification applications. These fabrics demonstrated significant efficacy against bacteria such as Staphylococcus aureus and Escherichia coli O157:H7. The chlorinated fabrics also showed potential in oxidizing chemical mustard simulant to a less toxic derivative, indicating their utility in creating antimicrobial textiles and detoxification materials (Ren et al., 2009).

Synthesis and Antimicrobial Activity

Efficient methods for synthesizing derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione, which possess an unsaturated pyrrolidine cycle, have been developed. These derivatives displayed antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Krolenko et al., 2015).

Efficient Synthesis of Triazole-Containing Spiro Dilactones

The efficient preparation of 3-bromomethyl-2,8-dioxaspiro[4.4]nonane-1,6-diones from 3-ethoxycarbonyltetrahydrofuran-2-ones, followed by conversion into azidomethyl and then reaction with alkynes, afforded multifunctional triazole-containing spiro dilactones. This synthesis approach opens pathways for creating novel spiro compounds with potential applications in medicinal chemistry and materials science (Ghochikyan et al., 2016).

Anticonvulsant Activity and Receptor Affinity

Research into N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.4]nonane derivatives revealed their serotonin 5-HT1A and 5-HT2A receptor affinities, demonstrating their potential as ligands for these receptors. Some derivatives exhibited significant anticonvulsant activity and receptor affinity, suggesting their utility in developing therapies for neurological disorders (Obniska et al., 2006).

Future Directions

The future directions for the study of “3-(4-Chlorobenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione” and similar compounds could include further exploration of their synthesis, analysis of their physical and chemical properties, and investigation of their potential biological activities .

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c14-10-3-1-9(2-4-10)7-17-11(18)13(16-12(17)19)5-6-15-8-13/h1-4,15H,5-8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBVAXIGPXLMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorobenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione

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